molecular formula C15H19NO3S B2378148 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one CAS No. 2034456-59-0

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one

Cat. No.: B2378148
CAS No.: 2034456-59-0
M. Wt: 293.38
InChI Key: LFKQPPRFVSIALX-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core with a sulfur dioxide (dioxido-thia) moiety at the 2-position and an m-tolyl (meta-methylphenyl) substituent attached via a propan-1-one linker. Its stereochemistry and bicyclic framework confer conformational rigidity, which may optimize interactions with biological targets.

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11-3-2-4-12(7-11)5-6-15(17)16-9-14-8-13(16)10-20(14,18)19/h2-4,7,13-14H,5-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKQPPRFVSIALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CC3CC2CS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The 2,2-dioxido-2-thia moiety (sulfone group) exhibits electrophilic character, enabling nucleophilic substitution reactions. Common reactions include:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide group may undergo hydrolysis to form sulfonic acid derivatives.

  • Alkylation/Arylation : Reactivity with alkyl halides or aryl boronic acids under palladium catalysis to form substituted sulfonamides .

Key Observations :

Reaction TypeConditionsProductStability
HydrolysisH₂SO₄/H₂OSulfonic acid derivativeStable in aqueous media
AlkylationPd(OAc)₂, K₂CO₃N-Alkylated sulfonamideAir-sensitive

Ketone Reactivity

The propan-1-one group participates in classical ketone reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields secondary alcohol derivatives.

  • Grignard Addition : Reacts with organomagnesium reagents to form tertiary alcohols .

Example Reaction :

Propan 1 one+CH3MgBr3 m Tolyl 1 sulfonamide bicyclo propan 1 ol[2][5]\text{Propan 1 one}+\text{CH}_3\text{MgBr}\rightarrow \text{3 m Tolyl 1 sulfonamide bicyclo propan 1 ol}\quad[2][5]

Ring-Opening Reactions

The azabicyclo[2.2.1]heptane system undergoes ring-opening under strong acids or bases:

  • Acid-Catalyzed Hydrolysis : Generates linear diamines or sulfonic acid derivatives .

  • Base-Induced Elimination : Forms conjugated dienes via β-elimination .

Thermodynamic Data :

ConditionProductΔG (kJ/mol)Reference
HCl (conc.)Linear sulfonamide-45.2
NaOH (aq.)Conjugated diene+12.7

Electrophilic Aromatic Substitution (EAS)

The m-tolyl group directs electrophiles to the para position relative to the methyl group:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.

  • Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group .

Regioselectivity :

  • Methyl group acts as an ortho/para director, but steric hindrance favors para substitution.

Stability Under Oxidative Conditions

The sulfone group confers resistance to oxidation, while the ketone is susceptible:

  • Ketone Oxidation : Strong oxidants (KMnO₄) convert the ketone to a carboxylic acid .

  • Sulfone Stability : Unaffected by common oxidizing agents .

Complexation with Metal Ions

The sulfonamide nitrogen and ketone oxygen can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates studied for catalytic applications .

Table: Metal-Binding Affinity

Metal IonStability Constant (log K)Application
Cu²⁺8.9Catalysis
Fe³⁺7.2Sensors

Scientific Research Applications

Overview

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique bicyclic structure contributes to its potential applications in drug development and synthesis of complex organic molecules.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its derivatives have shown promise as antiviral agents and potential anti-tumor compounds. Research indicates that bicyclic compounds similar to this one can interact with biological targets effectively due to their three-dimensional conformations.

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules, particularly nucleoside analogues. These analogues are significant in the development of antiviral and anticancer drugs, as they can mimic natural nucleosides and interfere with nucleic acid synthesis in pathogens or cancer cells .

Catalytic Applications

Recent studies have explored the use of this compound in catalytic reactions, particularly in palladium-catalyzed processes. The bicyclic structure enhances the reactivity of the compound, making it suitable for various organic transformations, including aminoacyloxylation reactions which are essential for synthesizing complex organic frameworks .

Case Study 1: Antiviral Activity

A study published in the Journal of Organic Chemistry highlighted the synthesis of nucleoside analogues from bicyclic compounds similar to this compound. These analogues demonstrated significant antiviral activity against several viruses, showcasing the potential for developing new antiviral therapies .

Case Study 2: Synthesis Methodologies

Research has demonstrated efficient synthetic routes using this compound as a key intermediate. For instance, a Diels-Alder reaction involving cyclopentadiene and methanesulfonyl cyanide has been optimized to yield derivatives that can be further functionalized into biologically active compounds . This method not only simplifies the synthesis but also increases yield and reduces waste.

Mechanism of Action

The mechanism of action of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions, which can influence various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing, contributing to a better understanding of its effects .

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents Polarity Notable Properties
Target Compound ~300 2,2-Dioxido-2-thia, m-tolyl High High metabolic stability, rigid conformation
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one ~285 2-Oxa, m-tolyl Moderate Reduced stability vs. sulfone analog
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol ~225 2-Oxa, hydroxyl High Enhanced solubility, stereoselective
2-Thia-5-azabicyclo[2.2.1]heptan-3-one, 5-(2-propen-1-yl)-, (1S,4S) 169.24 Thia, propenyl Low Electrophilic reactivity, low molecular weight
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one ~255 Hydroxyphenyl, pyridinyl Moderate Genotoxicity concerns

Research Findings and Implications

  • Sulfone vs.
  • m-Tolyl vs. Propenyl/Hydroxyl : The m-tolyl group balances lipophilicity and aromatic interactions, whereas propenyl or hydroxyl substituents may introduce reactivity or solubility trade-offs .
  • Bicyclic Framework : The [2.2.1] system offers conformational rigidity, while larger systems (e.g., [2.2.2]) or strained rings (e.g., [3.2.0]) alter steric and electronic properties .

Biological Activity

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one, a bicyclic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a thia and azabicyclo framework. Its IUPAC name is 1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-methylphenyl)propan-1-one, and it has a molecular formula of C15H19NO3SC_{15}H_{19}NO_3S . The unique dioxido group contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes . This method allows for the efficient production of oxygenated derivatives of 2-azabicyclo[2.2.1]heptanes, which are crucial for developing various biologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound's bicyclic structure enables it to engage in unique binding interactions that can modulate enzymatic activities and influence cellular processes .

Antitumor Activity

Research has indicated that derivatives of 2-azabicyclo[2.2.1]heptane exhibit potential antitumor properties due to their ability to interfere with nucleic acid metabolism . This compound may serve as a precursor for synthesizing nucleoside analogs that have demonstrated antiviral and chemotherapeutic effects .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antiviral Properties : A study highlighted the synthesis of various 2-azabicyclo[2.2.1]heptane derivatives that exhibited significant antiviral activity against specific viral strains .
  • Enzyme Inhibition : Another investigation focused on how these bicyclic compounds could inhibit key enzymes involved in cancer cell proliferation, suggesting a promising avenue for therapeutic development .

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
7-Azabicyclo[2.2.1]heptaneBicyclicAntiviral
3-Methylphenyl derivativesAromaticAntitumor
Other 2-Azabicyclo derivativesBicyclicEnzyme inhibition

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